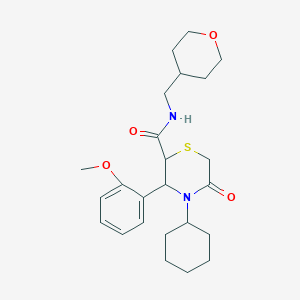
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-((tetrahydro-2H-pyran-4-yl)methyl)thiomorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-((tetrahydro-2H-pyran-4-yl)methyl)thiomorpholine-2-carboxamide is a useful research compound. Its molecular formula is C24H34N2O4S and its molecular weight is 446.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-((tetrahydro-2H-pyran-4-yl)methyl)thiomorpholine-2-carboxamide is a synthetic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to understand its biological significance better.
Chemical Structure
The molecular structure of this compound includes:
- A thiomorpholine ring
- A cyclohexyl group
- A methoxy-substituted phenyl group
- A tetrahydro-pyran moiety
This unique combination of functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antioxidant Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity . For instance, derivatives containing the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold demonstrated robust radical scavenging abilities and reduced reactive oxygen species (ROS) levels in cellular models . This suggests that our compound may similarly possess antioxidant properties, potentially mitigating oxidative stress-related damage in cells.
Enzyme Inhibition
The compound's structure indicates a potential for enzyme inhibition , particularly against tyrosinase, a key enzyme in melanin production. Analogous compounds have shown concentration-dependent inhibition of tyrosinase activity, leading to reduced melanin synthesis in vitro . The mechanism likely involves competitive inhibition at the enzyme's active site, supported by docking studies that reveal favorable interactions with critical residues.
Study 1: Antimelanogenic Effects
A study investigated the effects of various PUSC derivatives on melanogenesis. The results showed that certain analogs significantly inhibited tyrosinase activity and reduced melanin production in B16F10 melanoma cells. The compound could be evaluated similarly to determine its efficacy as an antimelanogenic agent .
Study 2: Antioxidant Activity Assessment
In another research effort, compounds structurally related to our target were tested for their ability to scavenge free radicals and reduce oxidative stress markers. The findings indicated a strong correlation between structural features and antioxidant potency, suggesting the need for further exploration of our compound's antioxidant capabilities .
The proposed mechanisms of action for the biological activities of this compound include:
- Radical Scavenging : The presence of electron-donating groups such as methoxy may enhance radical scavenging ability.
- Enzyme Interaction : Structural analysis indicates potential binding sites for key enzymes, including tyrosinase and others involved in metabolic pathways.
Data Summary Table
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-N-(oxan-4-ylmethyl)-5-oxothiomorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-29-20-10-6-5-9-19(20)22-23(24(28)25-15-17-11-13-30-14-12-17)31-16-21(27)26(22)18-7-3-2-4-8-18/h5-6,9-10,17-18,22-23H,2-4,7-8,11-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUPFVVBLVYYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














